molecular formula C13H8N4O B4502728 [4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide

[4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide

Cat. No.: B4502728
M. Wt: 236.23 g/mol
InChI Key: IXISYKCAJZOASX-UHFFFAOYSA-N
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Description

[4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide is a useful research compound. Its molecular formula is C13H8N4O and its molecular weight is 236.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.06981089 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reactions for Heterocyclic Synthesis

Cyanamide serves as a versatile building block in multicomponent reactions to synthesize a variety of heterocyclic systems. For instance, 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives have been prepared using cyanamide in a Biginelli-type reaction, showcasing its utility in generating complex structures efficiently (Hulme et al., 2008).

Aromatase Inhibition for Therapeutic Applications

Benzofuran derivatives, including those related to the queried compound, have been explored for their potential as CYP19 (aromatase) inhibitors. These compounds exhibit potent inhibitory activity against aromatase, suggesting their utility in the development of new therapeutic agents for diseases modulated by estrogen, such as breast cancer (Saberi et al., 2006).

Synthesis of Coumarin Derivatives

The versatility of cyanamide-related compounds extends to the synthesis of coumarin derivatives, with potential applications in antimicrobial and other biological activities. This highlights the broad utility of these compounds in synthesizing bioactive molecules (Al-Haiza et al., 2003).

Novel Protocols for Heterocyclic Compounds

Innovative synthetic protocols have been developed using cyanamide and related compounds to prepare heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, under solvent-free conditions. These methodologies offer advantages in terms of yield, reaction time, and environmental impact (Quiroga et al., 2007).

Direct Cyanation Techniques

Direct cyanation of heteroarenes using N,N-dimethylformamide (DMF) demonstrates the potential of cyanamide derivatives in modifying aromatic systems, further expanding the toolkit available for the synthesis of aryl nitriles and related compounds (Ding & Jiao, 2011).

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)pyrimidin-2-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c14-8-16-13-15-6-5-10(17-13)12-7-9-3-1-2-4-11(9)18-12/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXISYKCAJZOASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.